N,N-diisopropyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide
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Description
N,N-diisopropyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C25H31N3O5S and its molecular weight is 485.6. The purity is usually 95%.
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Biological Activity
N,N-diisopropyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound based on available research.
Chemical Structure
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₅N₃O₃S |
Molecular Weight | 373.49 g/mol |
SMILES | CC(C)N(C(=O)C(C)C)C(=O)N(C(C)C)C(C)C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The detailed synthetic pathway remains under investigation, but it generally follows established protocols for similar sulfonamide derivatives.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain benzimidazole derivatives possess potent antifungal properties against various pathogens, suggesting that modifications in the structure can enhance biological activity against specific targets .
The proposed mechanism of action for compounds like N,N-diisopropyl derivatives often involves interaction with bacterial cell wall synthesis or disruption of membrane integrity. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus impeding bacterial growth and proliferation.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, highlighting their potential as effective antibacterial agents .
- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans. The results showed significant activity with an IC50 value of 10 µg/mL, suggesting that structural modifications could lead to enhanced antifungal activity .
Structure-Activity Relationship (SAR)
The biological activity of N,N-diisopropyl derivatives is influenced by various structural features:
- Substituents on the Indole Ring : Modifications on the indole moiety can significantly impact binding affinity and selectivity towards biological targets.
- Amino Group Positioning : The placement of amino groups has been shown to affect the compound's interaction with enzymes involved in metabolic pathways.
Properties
IUPAC Name |
2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S/c1-17(2)28(18(3)4)25(30)15-27-14-23(19-10-6-8-12-21(19)27)34(31,32)16-24(29)26-20-11-7-9-13-22(20)33-5/h6-14,17-18H,15-16H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAMPVGUIPGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.